molecular formula C10H10BN3O2 B14855127 (2-Anilinopyrimidin-5-YL)boronic acid

(2-Anilinopyrimidin-5-YL)boronic acid

Cat. No.: B14855127
M. Wt: 215.02 g/mol
InChI Key: GARVKOHCHBUARR-UHFFFAOYSA-N
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Description

(2-Anilinopyrimidin-5-YL)boronic acid is a pyrimidine-based boronic acid derivative featuring an anilino substituent at the 2-position and a boronic acid group at the 5-position of the pyrimidine ring. This structure combines the electron-rich anilino group with the reactive boronic acid moiety, enabling applications in Suzuki-Miyaura cross-coupling reactions for synthesizing heteroarylpyrimidines (e.g., 5-(5-nitrothien-2-yl)pyrimidines) .

Properties

Molecular Formula

C10H10BN3O2

Molecular Weight

215.02 g/mol

IUPAC Name

(2-anilinopyrimidin-5-yl)boronic acid

InChI

InChI=1S/C10H10BN3O2/c15-11(16)8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7,15-16H,(H,12,13,14)

InChI Key

GARVKOHCHBUARR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)NC2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2-chloropyrimidine is reacted with aniline in the presence of a palladium catalyst and a boronic acid derivative . The reaction is usually carried out under mild conditions, making it an efficient and practical method for the synthesis of this compound.

Industrial Production Methods

Industrial production of (2-Anilinopyrimidin-5-YL)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Anilinopyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (2-Anilinopyrimidin-5-YL)boronic acid include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under mild to moderate temperatures and atmospheric pressure .

Major Products

The major products formed from the reactions of (2-Anilinopyrimidin-5-YL)boronic acid depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is often a biaryl compound, while oxidation reactions yield boronic esters or borates .

Mechanism of Action

The mechanism of action of (2-Anilinopyrimidin-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the development of sensors and therapeutic agents . The compound can also participate in transmetalation reactions, where it transfers its boronic acid group to a metal catalyst, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Weight pKa (Estimated) Key Features
(2-Anilinopyrimidin-5-YL)boronic acid 2-Anilino, 5-boronic acid Not reported ~8–9* Electron-rich anilino group enhances π-π stacking; boronic acid aids cross-coupling .
(2-Methylpyrimidin-5-yl)boronic acid 2-Methyl, 5-boronic acid 137.93 ~8.5–9.5 Methyl group improves solubility; lower steric hindrance vs. anilino .
2-Methoxy-5-pyrimidylboronic acid 2-Methoxy, 5-boronic acid Not reported ~7–8 Methoxy group increases electron density; used in heteroarylpyrimidine synthesis .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Complex aryl-ether substituent Not reported ~8–9 Bulky substituent enhances HDAC inhibition (IC50: ~1 µM) .

*Boronic acid pKa typically ranges from 8–10; anilino group may slightly lower acidity .

Key Research Findings and Limitations

  • Electronic vs. Steric Effects: Electron-donating groups (e.g., methoxy, anilino) improve boronic acid reactivity in cross-coupling but may reduce solubility. Steric bulk in aryl-ether derivatives limits in vitro assay feasibility due to precipitation .
  • Biological Selectivity : Boronic acids with specific substituents (e.g., hydroxynaphthyl) show target selectivity, while others (e.g., phenanthrenyl) exhibit broad cytotoxicity .
  • Data Gaps: Direct biological data for (2-Anilinopyrimidin-5-YL)boronic acid are sparse, necessitating further studies on its pharmacokinetics and target engagement.

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